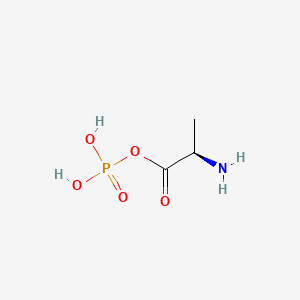
2-Metiltio-ATP
Descripción general
Descripción
2-Metiltio-adenosina-5’-trifosfato (2MeSATP) es un compuesto orgánico sintético que actúa como agonista para el receptor P2Y12, un miembro de la familia de receptores P2Y. Este receptor está involucrado en varios procesos fisiológicos, incluida la agregación plaquetaria y la neurotransmisión .
Aplicaciones Científicas De Investigación
2MeSATP tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una herramienta para estudiar las interacciones de nucleótidos y la cinética enzimática.
Biología: Actúa como un ligando para los receptores purinérgicos, ayudando a dilucidar sus roles en la señalización celular.
Medicina: Se investiga por sus posibles efectos terapéuticos en condiciones que involucran la agregación plaquetaria y la trombosis.
Industria: Se utiliza en el desarrollo de ensayos de diagnóstico y herramientas de investigación bioquímica.
Mecanismo De Acción
2MeSATP ejerce sus efectos al unirse al receptor P2Y12, un receptor acoplado a proteína G. Al unirse, induce cambios conformacionales en el receptor, lo que lleva a la activación de las vías de señalización intracelular. Estas vías implican la inhibición de la adenilato ciclasa, lo que resulta en una disminución de los niveles de monofosfato de adenosina cíclico (AMPc) y la consiguiente agregación plaquetaria .
Análisis Bioquímico
Biochemical Properties
2-Methylthio-ATP plays a significant role in biochemical reactions as a P2Y purinoceptor agonist. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits soluble guanylate cyclase, which is crucial for the conversion of GTP to cyclic GMP . Additionally, 2-Methylthio-ATP interacts with P2Y and P2X receptors, influencing various cellular processes. The interaction with P2Y receptors, particularly P2Y1 and P2Y2, leads to the activation of phospholipase C and subsequent intracellular calcium mobilization .
Cellular Effects
2-Methylthio-ATP affects various cell types and cellular processes. In cardiac myocytes, it induces a nonselective cation current, which is partly resistant to suramin, and this current is significantly larger in P2X4 receptor transgenic myocytes . In hippocampal slices, 2-Methylthio-ATP increases the frequency of inhibitory postsynaptic currents (IPSCs) through P2Y1 receptors, leading to increased neuronal excitability . Furthermore, it has been shown to inhibit the release of toxic mediators from macrophages stimulated by endotoxin, indicating its potential anti-inflammatory effects .
Molecular Mechanism
At the molecular level, 2-Methylthio-ATP exerts its effects through binding interactions with P2Y and P2X receptors. It acts as a potent agonist for these receptors, leading to the activation of downstream signaling pathways. For example, the binding of 2-Methylthio-ATP to P2Y1 receptors activates phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which subsequently increase intracellular calcium levels . Additionally, 2-Methylthio-ATP inhibits lipopolysaccharide-stimulated nitric oxide production in macrophages by modulating P2X7 receptor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylthio-ATP can change over time. The compound is most stable when stored as an aqueous solution in the freezer at -20°C or -80°C . At ambient temperature, it slowly decomposes, which can affect its efficacy in experiments. Studies have shown that repeated freeze-thaw cycles should be avoided to maintain its stability . In terms of long-term effects, 2-Methylthio-ATP has been observed to enhance locomotor activity and alter electroencephalographic (EEG) responses in rats when injected into the nucleus accumbens .
Dosage Effects in Animal Models
The effects of 2-Methylthio-ATP vary with different dosages in animal models. For instance, in a study on insulin secretion in dogs, 2-Methylthio-ATP was infused directly into the pancreaticoduodenal artery, resulting in a significant stimulation of insulin secretion . At higher doses, it can cause adverse effects such as increased neuronal excitability and altered EEG patterns . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
2-Methylthio-ATP is involved in various metabolic pathways. It acts as an agonist for P2Y and P2X receptors, influencing the production of secondary messengers such as cyclic AMP and inositol trisphosphate . These pathways play a crucial role in cellular signaling and metabolism. Additionally, 2-Methylthio-ATP can modulate the activity of enzymes such as phospholipase C and guanylate cyclase, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Methylthio-ATP is transported and distributed through interactions with specific transporters and binding proteins. It is known to interact with P2Y and P2X receptors on the cell membrane, facilitating its uptake and distribution . The compound’s localization and accumulation can be influenced by its binding to these receptors, affecting its overall activity and function in cellular processes .
Subcellular Localization
The subcellular localization of 2-Methylthio-ATP is primarily at the cell membrane, where it interacts with P2Y and P2X receptors . These interactions are crucial for its activity and function in cellular signaling pathways. Additionally, the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, influencing its subcellular distribution and effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2MeSATP típicamente implica la modificación del trifosfato de adenosina (ATP) mediante la introducción de un grupo metiltio en la posición 2 del anillo de adenina. Esto se puede lograr a través de una serie de reacciones químicas, incluyendo la sustitución nucleofílica y la fosforilación .
Métodos de Producción Industrial
La producción industrial de 2MeSATP puede involucrar la síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
2MeSATP experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo metiltio puede oxidarse para formar sulfóxidos o sulfonas.
Sustitución: El grupo trifosfato puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y nucleófilos como los iones hidróxido para las reacciones de sustitución .
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen derivados oxidados de 2MeSATP y análogos sustituidos con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos Similares
2-Metiltio-adenosina-5’-difosfato (2MeSADP): Un análogo cercano de 2MeSATP con propiedades agonistas similares pero que difiere en el número de grupos fosfato.
Trifosfato de adenosina (ATP): El ligando endógeno para los receptores purinérgicos, que carece de la modificación de metiltio.
Unicidad
2MeSATP es único debido a su modificación de metiltio específica, que aumenta su afinidad de unión y selectividad para el receptor P2Y12 en comparación con otros nucleótidos .
Propiedades
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFBRHXFDJPTA-KWIZKVQNSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na4O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019067 | |
| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100020-57-3 | |
| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)



![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)







